![molecular formula C13H9F B1330293 2-Fluorofluorene CAS No. 343-43-1](/img/structure/B1330293.png)
2-Fluorofluorene
Overview
Description
Safety and Hazards
properties
IUPAC Name |
2-fluoro-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKIZQTUUCRVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286915 | |
Record name | 2-Fluorofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
343-43-1 | |
Record name | 343-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluorofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known spectroscopic characteristics of 2-fluorofluorene?
A1: NMR spectroscopy is a valuable tool for characterizing 2-fluorofluorene. A study [] has reported the complete 1H, 13C, and 19F NMR chemical shifts, along with various coupling constants (1J(H,C), nJ(C,F), nJ(H,F), and nJ(H,H)) for this compound. This data assists in understanding its structure and properties compared to the parent compound, fluorene. You can find the detailed spectroscopic data in the referenced research article: [] Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy.
Q2: How is 2-fluorofluorene synthesized?
A2: One method to synthesize 2-fluorofluorene involves a ring expansion reaction starting with a specifically substituted xanthene derivative. This method was employed in a study focusing on the Wagner-Meerwein rearrangement. [] Further details about the reaction conditions and yields can be found in the research article: [] STUDIES IN THE WAGNER–MEERWEIN REARRANGEMENT. PART II
Q3: Has 2-fluorofluorene been used as a building block for other compounds?
A3: Yes, research indicates that 2-fluorofluorene can be used as a starting material to synthesize more complex molecules. For example, it was successfully utilized as an intermediate in the synthesis of 2-fluorophenanthrene. [] This highlights its potential utility in organic synthesis for developing novel compounds. You can find further details about this synthesis in the research article: [] STUDIES IN THE WAGNER–MEERWEIN REARRANGEMENT. PART II
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